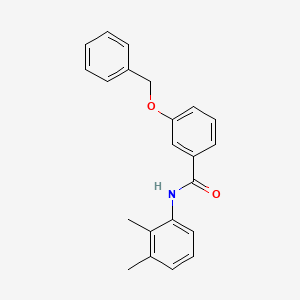![molecular formula C15H15ClN2OS2 B5701632 N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of various enzymes, including topoisomerase II, tyrosinase, and α-glucosidase. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. This compound has also been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its low toxicity. This compound has been found to exhibit low toxicity in various cell lines and animal models. Another advantage of using this compound is its stability. This compound has been shown to be stable under various conditions, including high temperature and pH. However, one limitation of using this compound is its solubility. This compound has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For the study of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea include further exploration of its anticancer and antidiabetic properties, as well as its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylthio)phenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antidiabetic, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetic research, this compound has been found to improve glucose tolerance and insulin sensitivity. In neuroprotective research, this compound has been shown to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-19-13-8-7-10(16)9-12(13)18-15(20)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMEXNRWPTNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)

![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
